
Complejo de tris(4,7-difenil-1,10-fenantrolina)rutenio(II) bis(hexafluorofosfato)
Descripción general
Descripción
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(hexafluorophosphate) complex: is a coordination compound that has gained significant attention in scientific research due to its unique photophysical properties. This compound is known for its luminescent characteristics, making it a valuable probe in various analytical and bioanalytical applications. The complex consists of a ruthenium(II) ion coordinated with three 4,7-diphenyl-1,10-phenanthroline ligands, and it is stabilized by two hexafluorophosphate anions.
Aplicaciones Científicas De Investigación
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(hexafluorophosphate) complex has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
The primary target of the Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(hexafluorophosphate) complex is molecular oxygen . This compound is an oxygen-sensitive fluorescent indicator , which is widely used as a probe for luminescent detection and quantitative determination of oxygen .
Mode of Action
The compound interacts with its target, molecular oxygen, through a process known as dynamic quenching . The fluorescence of the dye is strongly reduced by molecular oxygen . This interaction results in changes in the fluorescence intensity of the compound, which can be measured to determine the amount of oxygen present .
Result of Action
The primary result of the action of the Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(hexafluorophosphate) complex is the generation of a fluorescent signal that is inversely proportional to the amount of oxygen present . This allows for the detection and quantification of oxygen in various environments, including biological tissues .
Action Environment
The action of the Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(hexafluorophosphate) complex is influenced by the presence of oxygen in the environment . The compound’s fluorescence is quenched by molecular oxygen, so the intensity of the fluorescent signal decreases as the concentration of oxygen increases Therefore, the efficacy of this compound as an oxygen sensor is dependent on the oxygen levels in the environment
Análisis Bioquímico
Biochemical Properties
The Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(hexafluorophosphate) complex interacts with oxygen in biochemical reactions . The fluorescence intensity of the complex depends on the metabolic rate of viable microorganisms .
Cellular Effects
The Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(hexafluorophosphate) complex influences cell function by affecting the amount of oxygen in the sample . The oxygen in the samples quenches the fluorescence, which can be used to measure the metabolic rate of the viable microorganisms .
Molecular Mechanism
The Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(hexafluorophosphate) complex exerts its effects at the molecular level through dynamic quenching . The dye is strongly reduced by molecular oxygen, which quenches the fluorescence .
Temporal Effects in Laboratory Settings
The effects of the Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(hexafluorophosphate) complex over time in laboratory settings are related to the amount of oxygen in the sample . The fluorescence intensity of the complex, which depends on the metabolic rate of viable microorganisms, can be measured over time .
Metabolic Pathways
The Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(hexafluorophosphate) complex is involved in the oxygen metabolic pathway . The dye is strongly reduced by molecular oxygen, which quenches the fluorescence .
Transport and Distribution
The transport and distribution of the Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(hexafluorophosphate) complex within cells and tissues are related to the amount of oxygen in the sample . The oxygen in the samples quenches the fluorescence, which can be used to measure the metabolic rate of the viable microorganisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(hexafluorophosphate) complex typically involves the following steps:
Ligand Preparation: The 4,7-diphenyl-1,10-phenanthroline ligand is synthesized through a series of organic reactions, including nitration, reduction, and cyclization.
Complex Formation: The ruthenium(II) ion is introduced to the ligand in a suitable solvent, such as ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the coordination of the ligands to the ruthenium ion.
Purification: The resulting complex is purified through recrystallization or chromatography techniques to obtain the desired product in high purity.
Industrial Production Methods
While the synthesis of this complex is primarily conducted on a laboratory scale, industrial production methods would involve scaling up the reaction conditions and optimizing the process for higher yields and purity. This may include the use of continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(hexafluorophosphate) complex undergoes various chemical reactions, including:
Oxidation: The complex can be oxidized to higher oxidation states of ruthenium, which can alter its photophysical properties.
Reduction: Reduction reactions can convert the ruthenium(II) center to ruthenium(I) or ruthenium(0), affecting the complex’s stability and reactivity.
Substitution: Ligand substitution reactions can occur, where one or more of the 4,7-diphenyl-1,10-phenanthroline ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and cerium(IV) ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are typically used.
Substitution: Ligand exchange reactions are often carried out in polar solvents like acetonitrile or dimethyl sulfoxide under mild heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction can produce lower oxidation state species.
Comparación Con Compuestos Similares
Similar Compounds
Tris(2,2’-bipyridine)ruthenium(II) hexafluorophosphate: Another ruthenium-based complex with similar luminescent properties, used in electrochemical and photochemical studies.
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride: A closely related compound with chloride counterions instead of hexafluorophosphate, used in similar applications.
Uniqueness
The uniqueness of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(hexafluorophosphate) complex lies in its high stability and strong luminescent properties, making it particularly suitable for long-term and sensitive detection applications. The hexafluorophosphate counterions also contribute to its solubility and stability in various solvents, enhancing its versatility in different research and industrial settings .
Propiedades
IUPAC Name |
4,7-diphenyl-1,10-phenanthroline;ruthenium(2+);dihexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C24H16N2.2F6P.Ru/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;2*1-7(2,3,4,5)6;/h3*1-16H;;;/q;;;2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUALHCKQGYAQFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H48F12N6P2Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584984 | |
| Record name | Ruthenium(2+) hexafluorophosphate--4,7-diphenyl-1,10-phenanthroline (1/2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1388.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123148-15-2 | |
| Record name | Ruthenium(2+) hexafluorophosphate--4,7-diphenyl-1,10-phenanthroline (1/2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


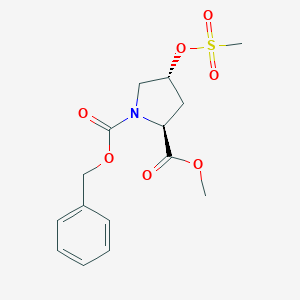

![tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate](/img/structure/B50581.png)
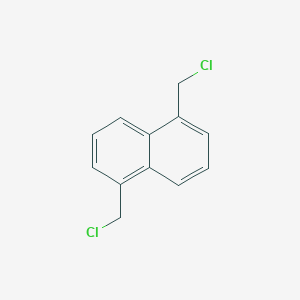

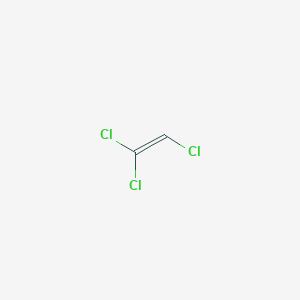
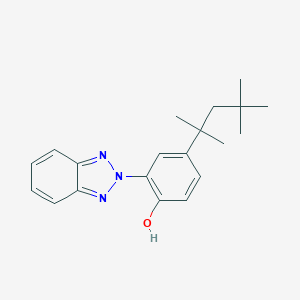
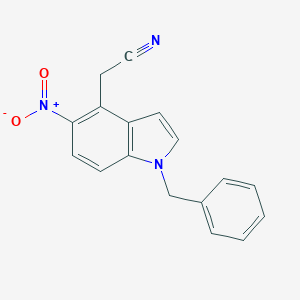

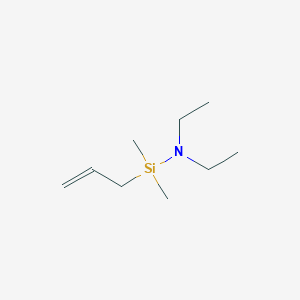
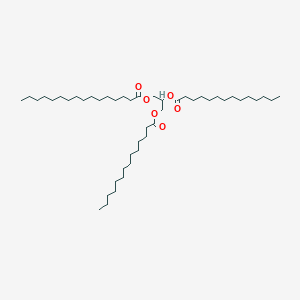

![ethyl 4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B50612.png)

